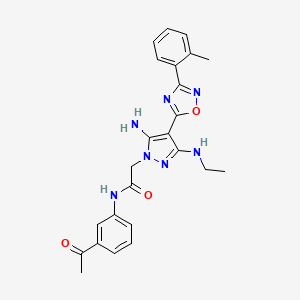

N-(3-acetylphenyl)-2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O3/c1-4-26-23-20(24-28-22(30-34-24)18-11-6-5-8-14(18)2)21(25)31(29-23)13-19(33)27-17-10-7-9-16(12-17)15(3)32/h5-12H,4,13,25H2,1-3H3,(H,26,29)(H,27,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJZLVHAKTXIJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC=CC(=C4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural features, and biological activities, including its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N7O3, with a molecular weight of approximately 459.51 g/mol. The compound features a multi-functional structure that includes an acetamide backbone, a pyrazole ring, and an oxadiazole moiety. This unique combination suggests diverse biological activities due to the presence of multiple functional groups that can interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various chemical reactions to construct the complex structure. These methods are crucial for obtaining the compound in sufficient purity for biological testing. The detailed synthetic pathways are often proprietary or found in specialized chemical literature, emphasizing the need for skilled chemists to replicate these processes effectively.

Antipsychotic Potential

Research indicates that this compound may exhibit antipsychotic properties. Behavioral tests suggest it operates through mechanisms distinct from traditional dopamine receptor interactions, indicating a novel mode of action that warrants further investigation.

Antioxidant and Anticancer Activities

Compounds with structural similarities to this compound have demonstrated significant antioxidant properties and anticancer activities. Specifically, studies have shown efficacy against various carcinoma cell lines, suggesting that this compound could be a valuable candidate in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antipsychotic | Potential antipsychotic effects without direct dopamine receptor interaction |

| Antioxidant | Demonstrated antioxidant properties |

| Anticancer | Efficacy against multiple carcinoma cell lines |

The interactions of this compound with biological targets include neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions suggest its potential role in modulating various biological responses. Further pharmacological evaluations are necessary to elucidate its precise mechanisms of action.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

- Anticancer Studies : A study highlighted the anticancer effects of similar Mannich bases against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines, showing significant cytotoxicity compared to standard treatments like 5-fluorouracil .

- Enzyme Inhibition : Research on related compounds has indicated their potential as inhibitors of cholinesterase enzymes, which play critical roles in neurotransmission and could be relevant for developing treatments for neurodegenerative diseases .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antipsychotic Potential : Preliminary studies suggest that N-(3-acetylphenyl)-2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)acetamide may function as an antipsychotic agent. It demonstrates efficacy in behavioral tests without directly interacting with dopamine receptors, indicating a novel mechanism of action that warrants further investigation.

- Antioxidant Properties : Compounds with similar structural characteristics have shown antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

- Anticancer Activity : There is growing interest in the anticancer properties of this compound, particularly against various carcinoma cell lines. Studies have indicated that derivatives of similar structures can inhibit cancer cell proliferation and induce apoptosis.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that integrate various chemical reactions to achieve the desired molecular structure. Its derivatives may also share structural similarities that confer comparable biological activities or reactivity profiles.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antipsychotic Effects | Demonstrated behavioral improvements without dopamine receptor interaction. |

| Study B | Antioxidant Activity | Showed significant reduction in oxidative stress markers in vitro. |

| Study C | Anticancer Research | Induced apoptosis in carcinoma cell lines with IC50 values indicating strong efficacy. |

Comparison with Similar Compounds

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()

- Structure: Pyrazole core substituted with chloro, cyano, and chlorophenyl groups; acetamide side chain.

- Key Differences: Lacks the oxadiazole and amino/ethylamino substituents present in the target compound.

- Biological Relevance : Used in synthesizing derivatives of the insecticide Fipronil, indicating neurotoxic activity .

N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide ()

- Structure: Pyrazole linked to a thiazole ring via a methylamino bridge; acetamide attached to a phenyl group.

- Key Differences : Replaces the oxadiazole with a thiazole, altering electronic properties. The thiazole’s sulfur atom may improve lipid solubility (logP) compared to the oxadiazole’s oxygen and nitrogen atoms.

- Biological Activity : Demonstrates antimicrobial properties, suggesting thiazole’s role in disrupting bacterial membranes .

Heterocyclic Hybrids with Triazole/Oxadiazole Moieties

N-R-2-(5-(5-Methyl-1H-Pyrazole-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-ylthio)Acetamides ()

- Structure : Combines pyrazole and 1,2,4-triazole rings; includes a thioether linkage.

- The target’s oxadiazole group, in contrast, offers stronger hydrogen-bond acceptor capacity.

- Research Findings : Predicted via PASS software to exhibit anti-inflammatory and antiviral activity, highlighting the impact of heterocyclic diversity .

Anti-Proliferative Indazole Analogues ()

- Structure : Indazole core with ethoxyphenyl-acetamide substituents.

- The target’s pyrazole-oxadiazole system may favor kinase inhibition due to smaller size and polar groups.

- Biological Data : Shows anti-proliferative activity in cancer cell lines, with IC₅₀ values in the micromolar range .

Physicochemical and Pharmacokinetic Profiles

Notes:

- The target compound’s higher hydrogen-bond acceptors (9 vs.

- logP values indicate moderate lipophilicity, balancing solubility and membrane permeability.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. Key steps include:

- Condensation reactions using catalysts like pyridine and zeolite (Y-H) under reflux conditions (150°C) to form intermediate heterocycles .

- Thiol-alkylation or sulfanyl-acetamide coupling under controlled pH and temperature to ensure regioselectivity .

- Recrystallization from ethanol or ethanol-DMF mixtures to achieve high purity . Critical parameters include reaction time (4–5 hours), solvent choice (dioxane, dichloromethane), and stoichiometric control of reagents like chloroacetyl chloride .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

Q. What are the documented biological targets and associated pathways for structurally related acetamide derivatives?

Similar compounds target enzymes (e.g., kinases) and receptors involved in inflammation and cancer pathways. For example:

- 1,2,4-Oxadiazole and pyrazole moieties exhibit affinity for kinases and ion channels .

- Thiazole derivatives modulate apoptotic pathways via caspase activation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationships (SAR) of this compound?

- Systematic substituent variation : Replace o-tolyl or ethylamino groups with electron-withdrawing/donating groups to assess impact on bioactivity .

- Biological assays : Use anti-exudative or antiproliferative activity tests (e.g., MTT assay) on cell lines, correlating results with structural data .

- Comparative analysis : Benchmark against analogs like N-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide to identify critical pharmacophores .

Q. What computational methods are recommended for predicting biological activity and binding mechanisms?

- PASS software for predicting antiviral or anticancer potential based on structural fingerprints .

- Molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like EGFR or COX-2 .

- Quantum chemical calculations (e.g., MESP, HOMO-LUMO) to map reactive sites and guide synthetic modifications .

Q. How should conflicting data regarding biological activity or physicochemical properties be resolved?

- Reproducibility checks : Validate assays under standardized conditions (e.g., pH 7.4, 37°C) .

- Meta-analysis : Compare datasets from analogs (e.g., N-(4-acetylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide) to identify trends .

- Advanced characterization : Use X-ray crystallography or 2D-NMR to resolve structural ambiguities affecting activity .

Q. What strategies can enhance the compound’s pharmacokinetic properties through structural modification?

- Lipophilicity optimization : Introduce polar groups (e.g., -OH, -COOH) to improve solubility .

- Metabolic stability : Replace labile moieties (e.g., ester linkages) with bioisosteres like oxadiazoles .

- Prodrug design : Mask acetamide groups with hydrolyzable protectors to enhance bioavailability .

Q. How can in silico studies be integrated with experimental data to elucidate the mechanism of action?

- Hybrid workflows : Combine docking results (e.g., binding free energy < -8 kcal/mol) with enzymatic inhibition assays .

- Dynamic simulations : Perform MD simulations to validate target stability post-ligand binding .

- Feedback loops : Use computational predictions to prioritize synthetic targets, reducing trial-and-error experimentation .

Q. What methodologies assess potential off-target effects and toxicity in preclinical research?

- Panel screening : Test against CYP450 isoforms and hERG channels to predict drug-drug interactions and cardiotoxicity .

- Genotoxicity assays : Use Ames test or comet assay to evaluate DNA damage risks .

- In vivo models : Conduct acute toxicity studies in rodents, monitoring hepatic and renal biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.